2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol is an organic compound with a complex structure that includes phenolic, thiazole, and sulfanyl groups. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer for polymers and as an additive in lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol typically involves multiple steps:
Friedel-Crafts Alkylation: The initial step often involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide.
Thiazole Formation: The thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and haloketone precursors.
Final Coupling: The final step involves coupling the thiazole derivative with the phenolic compound under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinone derivatives under oxidative conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrothiazole compounds, and substituted phenolic derivatives .
Scientific Research Applications
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential as an inhibitor of lipid peroxidation in biological systems.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Employed as a stabilizer in lubricants and as an additive in various industrial formulations
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It inhibits lipid peroxidation by donating hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this mechanism, and the thiazole ring enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the thiazole ring.
Uniqueness
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole ring and the methylsulfanyl group, which confer additional stability and reactivity compared to other similar antioxidants .
Properties
CAS No. |
84217-80-1 |
---|---|
Molecular Formula |
C24H29NOS2 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C24H29NOS2/c1-23(2,3)17-13-16(14-18(20(17)26)24(4,5)6)19-21(28-22(25-19)27-7)15-11-9-8-10-12-15/h8-14,26H,1-7H3 |
InChI Key |
MOLBOLKFXJSFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(SC(=N2)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.